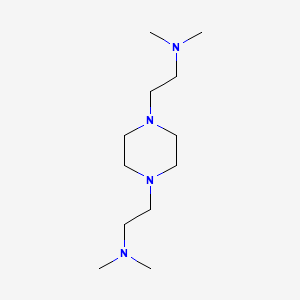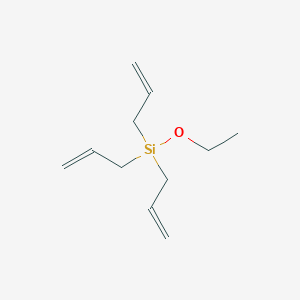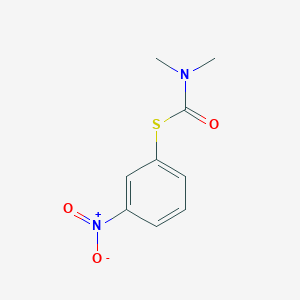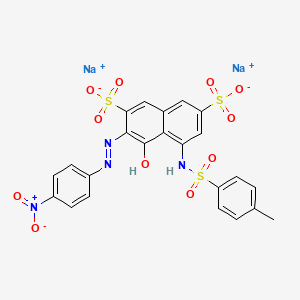
N,N,N',N'-Tetramethylpiperazine-1,4-diethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’,N’-Tetramethylpiperazine-1,4-diethylamine is a chemical compound with the molecular formula C12H28N4 and a molecular weight of 228.38 g/mol . It is known for its unique structure, which includes a piperazine ring substituted with four methyl groups and two ethylamine groups. This compound is used in various chemical and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetramethylpiperazine-1,4-diethylamine typically involves the reaction of piperazine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction is carried out under controlled conditions to ensure complete methylation of the piperazine ring. The resulting product is then reacted with ethylamine to introduce the ethylamine groups .
Industrial Production Methods
Industrial production of N,N,N’,N’-Tetramethylpiperazine-1,4-diethylamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is typically purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N’,N’-Tetramethylpiperazine-1,4-diethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogens, electrophiles; reactions are carried out in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms of the compound .
Applications De Recherche Scientifique
N,N,N’,N’-Tetramethylpiperazine-1,4-diethylamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in drug development and as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N,N’,N’-Tetramethylpiperazine-1,4-diethylamine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N’,N’-Tetramethylpiperazine: Similar structure but lacks the ethylamine groups.
N,N-Dimethylpiperazine: Contains only two methyl groups on the piperazine ring.
N-Ethylpiperazine: Contains ethyl groups but lacks the extensive methylation seen in N,N,N’,N’-Tetramethylpiperazine-1,4-diethylamine.
Uniqueness
N,N,N’,N’-Tetramethylpiperazine-1,4-diethylamine is unique due to its combination of methyl and ethylamine substitutions on the piperazine ring. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
10586-98-8 |
|---|---|
Formule moléculaire |
C12H28N4 |
Poids moléculaire |
228.38 g/mol |
Nom IUPAC |
2-[4-[2-(dimethylamino)ethyl]piperazin-1-yl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C12H28N4/c1-13(2)5-7-15-9-11-16(12-10-15)8-6-14(3)4/h5-12H2,1-4H3 |
Clé InChI |
RUPSPYXFXWDVBV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCN1CCN(CC1)CCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[4-[(Z)-4-[4-(2-ethoxy-2-oxoethoxy)phenyl]hex-3-en-3-yl]phenoxy]acetate](/img/structure/B14721012.png)


![N-{5-[(4-Bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}pyridine-4-carboxamide](/img/structure/B14721041.png)




![1'h,3'h-Spiro[cyclopentane-1,2'-perimidine]](/img/structure/B14721066.png)



![1-[Bis(prop-2-en-1-ylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B14721093.png)

